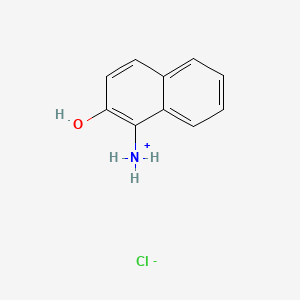
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate” is a chemical entity with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate involves specific reaction conditions and routes. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure the compound’s purity and yield. The methods used in industrial settings are designed to optimize the reaction conditions and minimize the production costs while maintaining high-quality standards.
化学反应分析
Types of Reactions
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The specific conditions depend on the desired reaction and the nature of the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学研究应用
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is utilized in biological assays and the study of biochemical pathways.
Medicine: this compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the development of new materials and industrial processes
作用机制
The mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. The detailed analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive understanding of this intriguing chemical entity.
属性
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperidin-1-ium-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFWBFYCVMEIGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CCC1C(=O)[O-])CC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH+](CCC1C(=O)[O-])CC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(Dimethylazaniumyl)propyl-[(2-hydroxy-5-iodo-3-methylphenyl)methyl]-methylazanium;dichloride](/img/structure/B7767780.png)








